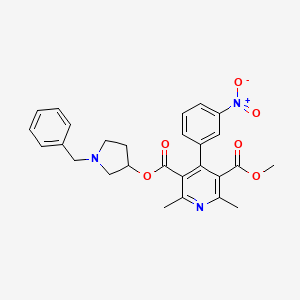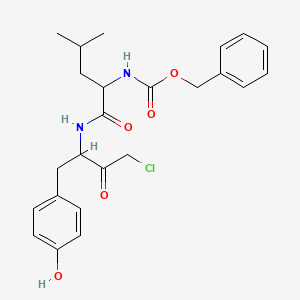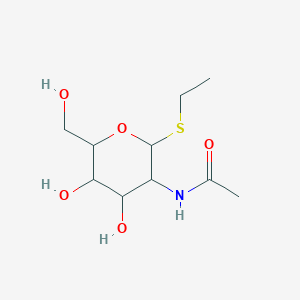![molecular formula C30H39N5O3 B15125517 benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B15125517.png)
benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc is a derivative of Maraviroc, a drug primarily used as an antiretroviral for the treatment of HIV infection. This compound is characterized by its unique molecular structure, which includes a difluorocyclohexane ring and a carbobenzyloxy group. Its molecular formula is C36H53N5O3Si, and it has a molecular weight of 631.92 .
Vorbereitungsmethoden
The synthesis of N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc involves several steps. The synthetic route typically starts with the preparation of the difluorocyclohexane ring, followed by the introduction of the carbobenzyloxy group. The hydroxymethyl group is then added through a series of reactions involving specific reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or nitration reactions can be performed using appropriate reagents under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential use in developing new antiretroviral drugs.
Industry: Utilized in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc involves its interaction with specific molecular targets. It binds to the CCR5 receptor on the surface of certain immune cells, preventing the HIV virus from entering these cells. This inhibition of viral entry is crucial in reducing the viral load in patients .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc stands out due to its unique difluorocyclohexane ring and carbobenzyloxy group. Similar compounds include:
Maraviroc: The parent compound, used as an antiretroviral drug.
Vicriviroc: Another CCR5 antagonist with a different molecular structure.
Aplaviroc: A compound with similar antiviral properties but different chemical composition.
This detailed article provides a comprehensive overview of N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C30H39N5O3 |
|---|---|
Molekulargewicht |
517.7 g/mol |
IUPAC-Name |
benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate |
InChI |
InChI=1S/C30H39N5O3/c1-21(2)29-33-32-28(19-36)35(29)26-17-24-13-14-25(18-26)34(24)16-15-27(23-11-7-4-8-12-23)31-30(37)38-20-22-9-5-3-6-10-22/h3-12,21,24-27,36H,13-20H2,1-2H3,(H,31,37) |
InChI-Schlüssel |
MKWWGVJJZRTVOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15125440.png)


![Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-](/img/structure/B15125460.png)
![4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B15125461.png)

![(5Z,11alpha,13E,15S)-11,15-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9-oxo-prosta-5,13-dien-1-oic Acid](/img/structure/B15125472.png)

![Silodosin Impurity 6;(R)-1-[3-(Acetyloxy)propyl]-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-Indole-7-carboxamide](/img/structure/B15125483.png)
![ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B15125488.png)



![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide](/img/structure/B15125539.png)
